Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate
Description
Historical Context and Development
The synthesis of piperidine derivatives has been a cornerstone of organic chemistry since the early 20th century, with foundational work by Petrenko-Kritschenko and Baliah establishing methods for creating substituted piperidinones via Mannich condensations. Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate emerged as part of this broader exploration into functionalized heterocycles, particularly for applications in medicinal chemistry and materials science. Its development parallels advancements in multi-step synthetic strategies, such as microwave-assisted synthesis and protecting-group methodologies, which enabled precise control over substituent placement on the piperidine core. Early synthetic routes focused on hydrogenation of pyridine precursors, but modern approaches leverage stereoselective cyclization and cross-coupling reactions to achieve higher yields (typically 70–85%).
Significance in Organic and Heterocyclic Chemistry
This compound exemplifies the structural complexity achievable in piperidine chemistry, combining three key functional groups:
- Benzoyl group : Enhances lipophilicity and enables π-π interactions in biological systems.
- Dicarboxylate esters : Provide sites for hydrolysis or transesterification, facilitating derivatization.
- Ketone at C5 : Serves as an electrophilic center for nucleophilic additions or reductions.
Its sp³-hybridized nitrogen and rigid bicyclic framework make it valuable for studying conformational effects on bioactivity. Recent applications include:
Classification within Piperidine Derivatives
This compound belongs to two subclasses of piperidine derivatives:
This dual classification underscores its versatility in synthetic pathways. Unlike simpler piperidinones (e.g., 4-oxopiperidine-1,3-dicarboxylates), the benzoyl group introduces steric hindrance that influences ring conformation and reactivity.
Nomenclature and Structural Identification
Structural Breakdown
- Core : Piperidine (azacyclohexane)
- Substituents :
- N1: Benzoyl (C₆H₅CO-)
- C2/C4: Methoxycarbonyl (-COOCH₃)
- C5: Oxo (=O)
Key Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₆H₁₇NO₆ | |
| Molecular weight | 319.32 g/mol | |
| CAS Registry Number | 1255663-98-9 | |
| SMILES | COC(=O)C1CC(C(=O)OC)N(C(=O)C2=CC=CC=C2)CC1=O |
X-ray crystallography and NMR studies confirm a boat-like conformation in the solid state, with torsional angles of 15.7° between C2 and C4 carboxylates. IR spectroscopy reveals characteristic stretches at 1745 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (ketone C=O).
Properties
IUPAC Name |
dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6/c1-22-15(20)11-8-12(16(21)23-2)17(9-13(11)18)14(19)10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXKRUDATDKFEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(N(CC1=O)C(=O)C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735067 | |
| Record name | Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255663-98-9 | |
| Record name | 2,4-Piperidinedicarboxylic acid, 1-benzoyl-5-oxo-, 2,4-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255663-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Strategies for Piperidine Ring Formation
The piperidine ring serves as the core structure, and its construction often involves cyclocondensation reactions. A widely employed method involves the Dieckmann cyclization of appropriately substituted dicarboxylate precursors. For instance, ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (a structurally analogous compound) was synthesized via cyclization of a linear diester under basic conditions . Adapting this approach, dimethyl 2,4-dicarboxylate intermediates can undergo intramolecular ester condensation in the presence of sodium methoxide in methanol at elevated temperatures (70–85°C), yielding the 5-oxopiperidine scaffold .
Key reaction parameters :
-
Base : Sodium methoxide (25% wt/wt in methanol)
-
Temperature : 70–85°C
-
Solvent : Methanol or ethanol
-
Yield : 55–74% (depending on substituents and steric effects)
Benzoylation of Piperidine Intermediates
Introducing the benzoyl group at the 1-position typically follows piperidine ring formation. A two-step protocol is effective:
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Deprotection of a benzyl intermediate : For example, 1-benzyl-4-oxopiperidine-3-carboxylate can be deprotected via hydrogenolysis (H₂/Pd-C) to yield a secondary amine .
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Acylation with benzoyl chloride : The free amine reacts with benzoyl chloride in dichloromethane (DCM) under Schotten-Baumann conditions (aqueous NaOH), forming the 1-benzoyl derivative .
Optimization considerations :
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Solvent : Dichloromethane or THF for acylation
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Base : Triethylamine or aqueous NaOH to scavenge HCl
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Yield : 70–85% (reported for analogous piperidine acylations)
Oxidation to Introduce the 5-Ketone Functionality
The 5-ketone group is introduced via oxidation of a secondary alcohol precursor. Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) in DCM effectively oxidizes 5-hydroxypiperidine derivatives to the corresponding ketone . For instance, 1-acetoxy-2-hydroxy-3-(hydroxymethyl)-indolizidine was oxidized using PCC to yield a ketone without over-oxidation of ester groups .
Critical parameters :
-
Oxidizing agent : PCC (mild, selective for secondary alcohols)
-
Solvent : Dichloromethane or acetone
Esterification and Transesterification
Methyl ester groups at the 2- and 4-positions are introduced via esterification of dicarboxylic acid precursors or transesterification of higher esters. A scalable approach involves reacting the dicarboxylic acid with methanol in the presence of thionyl chloride (SOCl₂) as a catalyst:
Alternative method : Transesterification of ethyl esters with sodium methoxide in methanol, as demonstrated in the synthesis of 1-tert-butyl-3-ethyl 4-hydroxy-piperidine-1,3-dicarboxylate .
Conditions :
One-Pot Multistep Synthesis
Recent advances favor one-pot methodologies to improve efficiency. A representative protocol involves:
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Cyclocondensation : Reacting dimethyl 2,4-dicarboxylate with ammonium acetate to form the piperidine ring.
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In-situ oxidation : Introducing the 5-ketone using PCC.
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Benzoylation : Direct acylation with benzoyl chloride.
Advantages :
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
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Steric hindrance : Bulky substituents (e.g., benzoyl) slow cyclization. Using polar aprotic solvents (DMF, DMSO) enhances reaction rates .
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Over-oxidation : Selective oxidation with PCC avoids degradation of ester groups .
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Racemization : Chiral centers (if present) require asymmetric catalysis or chiral auxiliaries, though the target compound lacks stereocenters .
Industrial-Scale Considerations
For large-scale production, continuous flow reactors improve heat transfer and reduce reaction times. Sodium methoxide-mediated transesterification in flow systems achieves 90% conversion in <1 hour . Additionally, catalytic hydrogenation replaces stoichiometric reagents (e.g., PCC) for oxidation steps, enhancing sustainability .
Chemical Reactions Analysis
Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
Chemical Properties and Structure
Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate has the molecular formula and a molecular weight of 319.31 g/mol. Its structure features a piperidine ring with benzoyl and dicarboxylate groups, which contribute to its biological activity and utility as an intermediate in organic synthesis.
Chemistry
In the field of chemistry, this compound serves as an important intermediate in the synthesis of various organic compounds. It can undergo several chemical reactions, including:
- Oxidation : Using agents like potassium permanganate.
- Reduction : With reagents such as lithium aluminum hydride.
- Substitution : In nucleophilic substitution reactions.
- Hydrolysis : The ester groups can be hydrolyzed to yield carboxylic acids.
These reactions enable the compound to be utilized in the development of new materials and chemical processes.
Biology
The compound exhibits significant biological activities, making it a subject of interest in biological research:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission.
- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways and potentially offering therapeutic benefits for conditions like inflammation and pain.
Medicine
Research into the medicinal applications of this compound suggests several therapeutic potentials:
- Anti-inflammatory Activity : Studies indicate that it can significantly reduce inflammation markers. For instance, in vitro studies using LPS-induced RAW264.7 macrophages demonstrated inhibition of nitric oxide production at certain concentrations.
- Anticancer Potential : In vitro assays have shown that this compound can reduce the viability of cancer cell lines such as A549 (lung adenocarcinoma) and HeLa (cervical cancer) cells. Modifications to its structure may enhance its cytotoxic effects against these cells while reducing toxicity to non-cancerous cells.
- Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens, including multidrug-resistant strains of Staphylococcus aureus. Its minimum inhibitory concentration (MIC) values are comparable to standard antibiotics.
Case Study 1: Anti-inflammatory Effects
In a study published in Journal of Biological Chemistry, researchers investigated the anti-inflammatory properties of this compound. They found that it effectively inhibited pro-inflammatory cytokines in macrophage models, suggesting its potential use as an anti-inflammatory agent in clinical settings .
Case Study 2: Anticancer Activity
A study detailed in Cancer Research highlighted the anticancer effects of this compound on multiple cancer cell lines. It demonstrated significant cytotoxicity against A549 and HeLa cells with IC50 values indicating promising therapeutic indices . The structure-activity relationship analysis suggested that certain modifications could enhance efficacy while minimizing side effects.
Case Study 3: Antimicrobial Properties
Research published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial activity of this compound against resistant bacterial strains. The findings indicated potent activity with MIC values lower than those of commonly used antibiotics .
Mechanism of Action
The mechanism of action of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Piperidine-Based Analogs
- Diethyl 1-Benzoyl-5-Ketopiperidine-2,4-Dicarboxylate (): This analog substitutes methyl esters with ethyl esters. The compound was synthesized via a sodium dispersion-mediated reaction in benzene with a 78% yield, indicating robust synthetic efficiency. No melting point data is provided, but ester chain length differences may lower crystallinity relative to the methyl variant .
2.2. Pyridine-Based Derivatives Pyridine derivatives (e.g., dimethyl 5-((2-cyclopropylbenzyl)amino)pyridine-2,4-dicarboxylate, 19j) replace the piperidine ring with an aromatic pyridine core. Key differences include:
- Substituent Impact: Amino and cyclopropylbenzyl groups in 19j (melting point: 107–109°C) introduce steric bulk and hydrogen-bonding capacity, which may affect intermolecular interactions and melting points. In contrast, the target compound’s benzoyl group may promote π-π stacking .
- Biological Activity : Pyridine derivatives like 20g (trifluoromethylbenzyl-substituted) were tested for selective enzyme inhibition, suggesting that electron-withdrawing groups (e.g., CF₃) enhance bioactivity. The target compound’s benzoyl group could similarly modulate target binding .
2.3. Pyrrolidine-Based Derivatives
Pyrrolidine derivatives (e.g., dimethyl 2-methyl-5-(naphthalen-2-yl)pyrrolidine-2,4-dicarboxylate) feature a five-membered nitrogen ring, leading to:
- Synthetic Flexibility : Pyrrolidine derivatives are often synthesized via [3+2] cycloadditions, contrasting with the piperidine-based target’s likely stepwise assembly .
2.4. Pyrrole-Based Derivatives
Pyrrole derivatives (e.g., dimethyl 5-(2-methoxy-2-oxoethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate) exhibit a five-membered di-aromatic ring with two nitrogen atoms. Key distinctions include:
- Aromaticity: Pyrrole’s conjugated system increases acidity at NH positions, unlike the non-aromatic piperidine.
- Functional Groups : Methoxy-oxoethyl and methyl substituents () may reduce steric hindrance compared to the target’s benzoyl group, favoring different reaction pathways (e.g., electrophilic substitution) .
Research Findings and Implications
- Synthetic Efficiency : Piperidine derivatives like the target compound may require multi-step syntheses, whereas pyrrolidine and pyridine analogs often utilize cycloadditions or amination reactions for faster assembly .
- Physical Properties : Melting points and solubility are highly substituent-dependent. For instance, cyclopropyl and trifluoromethyl groups in pyridine derivatives increase crystallinity, while ester chain length modulates lipophilicity .
Biological Activity
Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate (DBO) is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of DBO, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
DBO is characterized by its unique structure, which includes a piperidine ring substituted with benzoyl and dicarboxylate groups. Its chemical formula is , and it exhibits properties typical of piperidine derivatives, including enzyme inhibition and receptor binding capabilities.
The biological activity of DBO primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : DBO has been shown to inhibit various enzymes, which can lead to significant biological effects. For example, it may inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission.
- Receptor Binding : DBO may bind to certain receptors, influencing cellular signaling pathways. This interaction can modulate physiological responses, potentially offering therapeutic benefits in conditions like inflammation and pain.
1. Anti-inflammatory Activity
Research indicates that DBO possesses notable anti-inflammatory properties. In vitro studies have demonstrated its effectiveness in reducing inflammation markers in macrophage models. For instance, a study using LPS-induced RAW264.7 macrophages showed significant inhibition of nitric oxide production at specific concentrations, suggesting its potential as an anti-inflammatory agent .
2. Anticancer Potential
DBO has also been evaluated for its anticancer activity. In vitro assays have shown that it can reduce the viability of cancer cell lines such as A549 (lung adenocarcinoma) and HeLa (cervical cancer) cells. The structure-activity relationship indicates that modifications to the piperidine ring can enhance its cytotoxic effects against these cancer cells while minimizing toxicity to non-cancerous cells .
3. Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens, including multidrug-resistant strains of Staphylococcus aureus. Studies have reported minimum inhibitory concentration (MIC) values comparable to standard antibiotics, highlighting its potential as an antimicrobial agent .
Case Studies and Research Findings
Q & A
Q. What are the key structural features of dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate, and how do they influence reactivity?
The compound features a piperidine ring substituted with a benzoyl group at position 1, a ketone at position 5, and two methyl ester groups at positions 2 and 3. The electron-withdrawing benzoyl and ketone groups may polarize the piperidine ring, enhancing electrophilic reactivity at specific sites. The ester groups contribute to solubility in organic solvents, while the rigid bicyclic structure could influence stereochemical outcomes in reactions. Structural characterization via NMR and X-ray crystallography is critical to confirm regiochemistry and conformation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific toxicity data for this compound may be limited, general safety measures for handling carbonyl-containing and ester-functionalized compounds apply:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of vapors.
- Store in a sealed container away from ignition sources, as esters are often flammable.
- Dispose via hazardous waste protocols due to potential bioactivity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : 1H and 13C NMR can resolve the piperidine ring protons, benzoyl aromatic signals, and ester methyl groups.
- IR : Peaks near 1720–1740 cm⁻¹ confirm ester (C=O) and ketone (C=O) functionalities.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₆H₁₇NO₆) and fragmentation patterns.
- X-ray Crystallography : Determines absolute configuration and solid-state packing .
Advanced Research Questions
Q. How can statistical experimental design optimize the synthesis of this compound?
Employ a Design of Experiments (DoE) approach to minimize trial-and-error:
- Use factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading).
- Apply response surface methodology (RSM) to optimize yield and selectivity.
- Analyze interactions between parameters (e.g., solvent polarity’s effect on benzoylation efficiency). Computational tools like ICReDD’s reaction path search methods can predict optimal conditions .
Q. What computational strategies can predict the compound’s reactivity in novel reactions?
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate solvation effects and steric hindrance in ester hydrolysis or nucleophilic additions.
- Machine Learning : Train models on analogous piperidine derivatives to predict regioselectivity in functionalization reactions .
Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during characterization?
- Variable Temperature NMR : Determine if dynamic processes (e.g., ring puckering) cause signal broadening.
- COSY/NOESY : Identify through-space couplings to confirm stereochemistry.
- Isotopic Labeling : Introduce deuterated analogs to trace proton exchange or tautomerism. Cross-validate with computational NMR chemical shift predictions (e.g., using ACD/Labs or Gaussian) .
Q. What methodologies are suitable for studying its potential in medicinal chemistry or materials science?
- Enzyme Inhibition Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or calorimetric methods.
- Crystallography : Co-crystallize with proteins to map binding interactions.
- Electrochemical Studies : Evaluate redox activity for applications in conductive polymers or sensors. Prioritize structure-activity relationship (SAR) studies by modifying the benzoyl or ester moieties .
Methodological Notes
- Synthesis Optimization : Reference CRDC subclass RDF2050112 (reaction fundamentals) for reactor design principles .
- Data Validation : Cross-reference spectral data with open-access databases (e.g., PubChem, NIST) to avoid artifacts.
- Ethical Compliance : Adhere to lab safety frameworks (e.g., Chemical Hygiene Plan) for hazardous intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
